molecular formula C14H12ClN3O B2582393 6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 879457-80-4

6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2582393
CAS No.: 879457-80-4
M. Wt: 273.72
InChI Key: NGZWOQXZSZXRPL-UHFFFAOYSA-N
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Description

6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical reagent designed for research and development purposes in medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class of fused, rigid, and planar N-heterocyclic systems, which are recognized as privileged scaffolds in combinatorial library design and drug discovery . The structural motif is synthetically versatile, allowing for extensive structural modifications at various positions on its periphery, making it a valuable intermediate for the synthesis of more complex molecules . The core pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in modern scientific research, particularly for its antitumor potential and enzymatic inhibitory activity . Researchers are actively exploring this family of compounds to develop new rational and efficient drug designs, as they have been identified in bioactive compounds with selective protein inhibitor properties . The presence of the chloro substituent at the 6-position offers a strategic site for further functionalization via cross-coupling reactions or nucleophilic substitution, enabling the creation of diverse derivative libraries for structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans. It is the responsibility of the researcher to determine the suitability of this compound for their specific application. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

6-chloro-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-8-11(10-6-4-3-5-7-10)13-16-9(2)12(15)14(19)18(13)17-8/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKGMYFPEKZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C6 Chlorine

The chlorine atom at position 6 undergoes substitution reactions with various nucleophiles due to the electron-withdrawing effects of adjacent groups.

NucleophileConditionsProductYieldSource
HydrazineEthanol, RT6-Hydrazinyl derivative92%
AlkoxidesK2CO3, DMF6-Alkoxy derivatives70–85%
AminesReflux, EtOH6-Amino analogs65–78%

Example : Reaction with hydrazine hydrate produces 6-hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate for further functionalization .

Ketone Functionalization at C7

The 7-keto group participates in redox and condensation reactions:

Reduction

  • Reagent : NaBH4 or LiAlH4

  • Product : 7-Hydroxy derivative (pyrazolo[1,5-a]pyrimidin-7-ol).

Oxidation

  • Reagent : KMnO4/H2SO4

  • Product : Carboxylic acid derivative (limited yield due to ring instability).

Alkylation/Acylation at N4

The amide nitrogen (N4) undergoes alkylation or acylation under basic conditions:

Reaction TypeReagentConditionsProduct
AlkylationR-X (alkyl halide)K2CO3, DMF, 60°CN4-Alkylated derivatives
AcylationRCOClPyridine, RTN4-Acylated derivatives

Note : Steric hindrance from the phenyl group at C3 limits reactivity with bulky reagents.

Cyclization Reactions

The compound serves as a scaffold for fused heterocycles:

  • With Enaminones :
    Microwave-assisted cyclization with enaminones (e.g., benzylidene malononitrile) yields tricyclic derivatives (e.g

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives, including 6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. These compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against various bacterial isolates. Specifically, compound 6 showed a strong antibacterial spectrum with MICs between 0.187 and 0.50 µg/mL, outperforming standard antibiotics in some cases .

CompoundMIC (µg/mL)Activity Against
60.187 - 0.50Various isolates
Control>0.25Standard strains

Antiviral Applications

The compound has been identified as a potential therapeutic agent for viral infections . Its structural features allow it to interact effectively with viral targets, making it a candidate for further development in antiviral therapies.

Case Study: Antiviral Screening

In a patent application, pyrazolo[1,5-a]pyrimidine derivatives were described as effective in treating viral infections, showcasing their potential as antiviral agents .

Anticancer Properties

The compound's ability to inhibit cancer cell growth has been explored in various studies. It shows promise as a multitarget inhibitor, particularly against specific cancer types.

Case Study: Dual EGFR/VGFR2 Inhibition

Research indicated that certain derivatives of phenylpyrazolo[3,4-d]pyrimidine exhibited dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM. This suggests that similar structures like this compound could be explored for anticancer activity due to structural similarities .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and selectivity against various biological targets.

Key Findings:

  • The presence of the chloro group at position 6 and methyl groups at positions 2 and 5 significantly enhance the biological activity of the compound.
  • Variations in substituents can lead to substantial changes in potency against specific targets, highlighting the importance of molecular modifications in drug design .

Mechanism of Action

The mechanism of action of 6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound may also interact with cellular signaling pathways, affecting cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (target compound) and trifluoromethyl (MK79) substituents improve resistance to enzymatic degradation but may reduce solubility .
  • Nitrogen Content : Derivatives like 4l (20.97% N) exhibit higher polarity, which may influence membrane permeability compared to the target compound (13.3% N estimated) .

Biological Activity

6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3O. The structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.

PropertyValue
Molecular Weight273.72 g/mol
CAS Number1855778
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, the compound has been evaluated for its effects on human non-small cell lung cancer (A549) cells. The results indicated that it induces apoptosis through the mitochondrial pathway and activation of caspase-3, which is crucial for programmed cell death .

Case Study:
In a study assessing the biological activity of synthesized pyrazolo derivatives, this compound showed an IC50 value indicating effective growth inhibition of A549 cells at concentrations as low as 20 μM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria . The minimum inhibitory concentration (MIC) was determined for several strains, indicating that structural modifications can enhance antimicrobial efficacy.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. This inhibitory action can disrupt critical biochemical processes in pathogens or cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Binding to active sites of enzymes to inhibit their function.
  • Receptor Modulation: Acting as an agonist or antagonist at cellular receptors to alter signaling pathways.
  • Induction of Apoptosis: Triggering cell death pathways in cancer cells via mitochondrial and caspase-dependent mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under specific conditions. Modifications to the structure can yield derivatives with enhanced biological activities .

Q & A

Q. What strategies mitigate low yields in amination reactions at position 7?

  • Solutions :
  • Catalyst Screening : Use Pd/Cu catalysts for Buchwald-Hartwig amination to enhance coupling efficiency.
  • Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields >50% .

Q. How to optimize selectivity for TYK2 over JAK1-3 in kinase inhibition studies?

  • Approach : Introduce bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) at position 5 to sterically block JAK binding pockets. Compounds A6 and A19 achieved >100-fold selectivity for TYK2 in enzymatic assays .

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